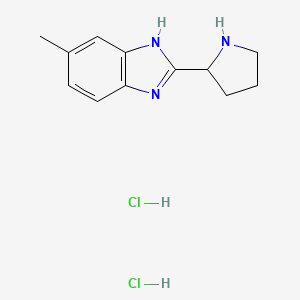

5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

CAS No.: 1185692-43-6

Cat. No.: VC3047645

Molecular Formula: C12H17Cl2N3

Molecular Weight: 274.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185692-43-6 |

|---|---|

| Molecular Formula | C12H17Cl2N3 |

| Molecular Weight | 274.19 g/mol |

| IUPAC Name | 6-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride |

| Standard InChI | InChI=1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H |

| Standard InChI Key | ZRLJKCZRAZUINA-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride features a benzodiazole core structure with specific substitutions. The compound contains:

-

A 1,3-benzodiazole core scaffold

-

A methyl group at position 5 of the benzodiazole ring

-

A pyrrolidin-2-yl substituent at position 2

-

Two hydrochloride moieties forming the dihydrochloride salt

The CAS number associated with this compound is 1185692-43-6, as identified in the available literature. The structure represents an important variant within the benzodiazole family, with the specific positioning of the methyl group distinguishing it from closely related compounds like 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride .

Molecular Properties

Based on comparative analysis with similar compounds, the following molecular properties can be established:

These properties are derived from analysis of structural analogs, particularly considering the molecular weight of related benzodiazole compounds such as 5-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole (201.27 g/mol) and 6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole (201.27 g/mol) , with adjustment for the dihydrochloride salt formation.

Physicochemical Properties

The physicochemical properties of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride can be inferred by examining related compounds:

The dihydrochloride salt formation significantly alters the compound's physicochemical profile compared to its free base, typically increasing water solubility while reducing lipophilicity, which has implications for its handling and potential applications.

Related Compounds and Structural Analogs

Comparison with 1-Methyl-2-(Pyrrolidin-2-yl)-1H-1,3-Benzodiazole Dihydrochloride

A closely related compound, 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride (CID 45791622), differs by the position of the methyl group (position 1 rather than position 5) . This positional isomer shares many properties with our target compound but exhibits important distinctions:

The 1-methyl variant has documented hazard statements including H302 (Harmful if swallowed) and H315 (Causes skin irritation) , which may provide insight into potential safety considerations for our target compound.

Relationship to Other Benzodiazole Derivatives

Several structural relatives appear in the research literature, offering context for understanding the potential characteristics of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride:

-

5-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole (CID 82491524) - Contains an additional methylene spacer between the pyrrolidine and benzodiazole moieties

-

6-Methyl-2-pyrrolidin-2-YL-1H-benzoimidazole (CID 43379491) - Contains the methyl group at position 6 rather than position 5

-

2-methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride - Features a tetrahydro-benzodiazole structure with different substitution patterns

The structural diversity among these related compounds suggests the existence of a broader family of benzodiazole-pyrrolidine hybrid molecules, potentially synthesized for specific research or pharmacological purposes.

Synthesis and Preparation

Synthetic Routes

Based on established synthetic approaches for similar compounds, the synthesis of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride likely involves a multi-step process:

-

Formation of the benzodiazole core structure, potentially starting from appropriately substituted o-phenylenediamine derivatives

-

Introduction of the pyrrolidin-2-yl substituent, possibly through condensation reactions or nucleophilic substitution

-

Conversion to the dihydrochloride salt using hydrogen chloride solution or gas

The exact synthetic pathway would be determined by factors including starting material availability, reaction efficiency, and purification considerations.

Production Methods

Industrial or laboratory-scale production of this compound would likely employ:

-

Controlled reaction conditions with precise temperature and pH management

-

Potentially continuous flow reactors for larger-scale synthesis

-

Chromatographic purification techniques to ensure high purity

-

Crystallization methods to obtain the dihydrochloride salt in stable, pure form

-

Analytical validation using techniques such as NMR, mass spectrometry, and elemental analysis

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is influenced by several structural features:

These features suggest potential reactivity in nucleophilic substitution reactions, coordination with metal ions, and participation in hydrogen bonding networks.

Stability Considerations

Based on the properties of similar compounds, several stability considerations are relevant:

-

Hygroscopicity: As a dihydrochloride salt, the compound may be hygroscopic and should be stored under controlled humidity conditions

-

Photosensitivity: Benzodiazole compounds often exhibit photosensitivity and may require storage in amber containers or protected from light

-

Thermal stability: The compound likely possesses reasonable thermal stability but should be stored at controlled temperatures

-

Solution stability: pH-dependent stability in solution, with potential degradation under strongly basic conditions

Proper storage recommendations would include maintaining the compound in a tightly closed container, protected from light, at controlled temperature (likely room temperature or refrigerated), and under dry conditions.

Without specific toxicological data, prudent handling should assume potential health hazards similar to related compounds.

Applications and Research Areas

Current Research Applications

Based on the structural features of 5-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride and related compounds, potential research applications include:

-

Medicinal Chemistry:

-

As a structural scaffold for drug discovery programs

-

Investigation of structure-activity relationships in benzodiazole-containing compounds

-

Development of novel pharmacophores combining benzodiazole and pyrrolidine moieties

-

-

Chemical Biology:

-

Probe for biological target engagement

-

Tool compound for exploring pyrrolidine-benzodiazole hybrid activity

-

Reference standard for analytical method development

-

-

Material Science:

-

Precursor for functionalized materials

-

Component in specialized coatings or films

-

Building block for supramolecular assemblies

-

The presence of this compound in chemical databases and commercial offerings suggests ongoing interest in its properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume